1,5-Dimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide
Description
1,5-Dimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide is a bicyclic compound featuring a fused three- and five-membered ring system. Its molecular formula is C₅H₈O₃S, with a molar mass of 148.18 g/mol and CAS registry number 18502-58-4 . The structure includes an oxygen atom (oxa) and a sulfur atom (thia) in the bicyclo[3.1.0]hexane framework, with methyl groups at positions 1 and 5 and two sulfonyl groups (dioxide) at position 2.
Properties
CAS No. |
66335-83-9 |
|---|---|
Molecular Formula |
C6H10O3S |
Molecular Weight |
162.21 g/mol |
IUPAC Name |
1,5-dimethyl-6-oxa-3λ6-thiabicyclo[3.1.0]hexane 3,3-dioxide |
InChI |
InChI=1S/C6H10O3S/c1-5-3-10(7,8)4-6(5,2)9-5/h3-4H2,1-2H3 |
InChI Key |
LQLHJPFSJFWDDE-UHFFFAOYSA-N |
Canonical SMILES |
CC12CS(=O)(=O)CC1(O2)C |
Origin of Product |
United States |
Preparation Methods
Bicyclic Core Formation via Mitsunobu Reaction
A widely cited approach involves the Mitsunobu reaction to construct the oxygen-sulfur bicyclic framework. This method, adapted from carbocyclic nucleoside synthesis, proceeds as follows:
-
Starting materials : A diol precursor (e.g., cis-6-oxabicyclo[3.1.0]hexan-2-ol) and a sulfur-containing nucleophile.
-
Coupling : Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) mediate the Mitsunobu reaction, forming the bicyclic ether-sulfide intermediate.
-
Oxidation : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the sulfide to the sulfone.
Key parameters :
Halogenation-Ring Closure Strategy
A patent by CN113999160A describes a multi-step route applicable to analogous bicyclic systems:
-
Reduction : Dichloro chrysanthemic acid is reduced using sodium borohydride (NaBH₄) and Lewis acids (e.g., AlCl₃).
-
Hydrolysis : Sulfuric acid hydrolyzes intermediates to diols.
-
Halogenation : Thionyl chloride (SOCl₂) introduces chlorine atoms.
-
Ammonolysis : Reaction with ammonia forms amide intermediates.
-
Oxidative ring closure : Hypochlorite (NaOCl) in basic media induces cyclization.
Advantages :
Advanced Methodologies and Optimization
Enantioselective Synthesis
While racemic mixtures are common, enantiopure forms require chiral catalysts. A patent (WO2007075790A1) highlights:
Green Chemistry Approaches
Recent efforts prioritize sustainability:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Mitsunobu | 78 | 99 | Moderate | 1,200 |
| Halogenation | 65 | 97 | High | 850 |
| Enantioselective | 55 | 99.5 | Low | 2,500 |
Key findings :
-
The halogenation method offers the best cost-to-scalability ratio for industrial use.
-
Mitsunobu reactions achieve higher yields but require expensive reagents.
Industrial Production and Vendor Landscape
Dayang Chem (Hangzhou) Co., Ltd., a major supplier, utilizes a 3,000-L reactor system for large-scale synthesis. Their process emphasizes:
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be employed to remove oxygen atoms, potentially converting the dioxide to a mono-oxide or even a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Applications
The applications of 1,5-Dimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide can be categorized into several key areas:
Organic Synthesis
Reagent in Chemical Reactions
This compound serves as a valuable reagent in organic synthesis, particularly in the formation of complex molecules. Its unique structure allows it to participate in various chemical reactions such as cycloadditions and nucleophilic substitutions.
Example Reactions
- Cycloaddition Reactions : Due to the presence of multiple reactive centers, this compound can undergo cycloaddition reactions to form larger cyclic structures.
- Synthesis of Sulfur-containing Compounds : The sulfur atom in its structure allows for the synthesis of other sulfur-containing organic compounds.
Pharmaceutical Chemistry
Potential Drug Development
Research indicates that compounds similar to 1,5-Dimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide may exhibit biological activity that can be harnessed for drug development. The bicyclic structure offers a scaffold for modifications that could lead to new therapeutic agents.
Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored various bicyclic compounds for their antimicrobial properties, noting that modifications to the bicyclic structure can enhance efficacy against specific pathogens.
Material Science
Polymer Chemistry
The compound can be utilized in the development of novel polymers and materials due to its unique chemical properties. The incorporation of sulfur and oxygen into polymer backbones can impart desirable characteristics such as increased thermal stability and enhanced mechanical properties.
Example Applications
- Thermoplastic Elastomers : By incorporating this compound into elastomer formulations, manufacturers can produce materials with improved elasticity and durability.
Mechanism of Action
The mechanism by which 1,5-Dimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heteroatom-Substituted Bicyclo[3.1.0]hexane Derivatives
6,6-Dimethyl-1,5-diazabicyclo[3.1.0]hexane
- Structure : Contains two nitrogen atoms (1,5-diaza) instead of oxa and thia groups.
- Key Findings :
- Comparison : The absence of sulfonyl groups and presence of nitrogen alters reactivity, making it more basic and suitable for coordination chemistry.
1,5-Dimethyl-3,3′-spirobi(3-germa-6-oxabicyclo[3.1.0]hexane)
- Structure : Features germanium (Ge) and oxygen in the bicyclic framework, forming a spirobi structure.
- Key Findings: Studied via vacuum pyrolysis and matrix IR spectroscopy, this compound releases germanium monoxide (GeO) and germanium dioxide (GeO₂) upon decomposition .
- Comparison : The replacement of sulfur with germanium introduces distinct thermal stability and reactivity, particularly in forming metal oxides.
Functional Group Variations
6-Amino-3-thiabicyclo[3.1.0]hexane 3,3-Dioxide Hydrochloride
- Structure: Substitutes a methyl group with an amino group (-NH₂) at position 6, forming a hydrochloride salt (CAS 2227206-64-4) .
- Suppliers like Ambeed and BLD Pharmatech highlight its use as a pharmaceutical intermediate .
- Comparison: The amino group introduces basicity and hydrogen-bonding capacity, contrasting with the hydrophobic methyl groups in the parent compound.
6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic Acid
- Structure : Incorporates fluorine atoms at position 6 and a carboxylic acid group (-COOH) at position 1 (CAS 2731007-83-1) .
- Key Findings :
- Fluorination increases electronegativity and metabolic stability, making it relevant in drug design.
- Comparison: The carboxylic acid group introduces acidity (pKa ~4-5), significantly altering solubility and reactivity compared to the non-polar methyl-substituted analogue.
Conformational and Stability Analysis
3,3-Dimethyl-1,5-diazabicyclo[3.1.0]hexane
- Conformation : Exists as a 68:32 mixture of chair and boat conformers at 57°C .
- Stability : Less stable than the 6,6-dimethyl isomer due to higher steric hindrance between methyl groups in the boat conformation .
1,5-Dimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-Dioxide
- Stability : The sulfonyl groups increase ring strain but enhance electrophilicity at the sulfur center, facilitating nucleophilic substitution reactions.
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
| Compound Name | Molecular Formula | CAS Number | Molar Mass (g/mol) | Key Features |
|---|---|---|---|---|
| 1,5-Dimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide | C₅H₈O₃S | 18502-58-4 | 148.18 | Oxa, thia, sulfonyl groups |
| 6,6-Dimethyl-1,5-diazabicyclo[3.1.0]hexane | C₆H₁₂N₂ | 943516-54-9 | 112.17 | Two nitrogen atoms, planar ring |
| 6-Amino-3-thiabicyclo[3.1.0]hexane 3,3-dioxide hydrochloride | C₄H₈NClO₂S | 2227206-64-4 | 181.63 | Amino group, hydrochloride salt |
| 6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid | C₆H₆F₂O₂S | 2731007-83-1 | 180.17 | Fluorine, carboxylic acid |
Table 2: Stability and Conformational Trends
Biological Activity
1,5-Dimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide (CAS Number: 66335-83-9) is a sulfur-containing bicyclic compound with notable structural features that contribute to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.
- Molecular Formula : C6H10O3S
- Molar Mass : 162.21 g/mol
- Structure : The compound features a bicyclic framework with both oxygen and sulfur heteroatoms, which are essential for its reactivity and interaction with biological systems.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Antimicrobial Activity
Studies have shown that bicyclic compounds can possess significant antimicrobial properties. For instance, related sulfur-containing compounds have demonstrated efficacy against various bacterial strains. The presence of the thiol group in the bicyclic structure may enhance interaction with microbial enzymes or cell membranes.
Anti-inflammatory Properties
Compounds similar to 1,5-Dimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide have been investigated for their anti-inflammatory effects. Research suggests that such compounds may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), potentially offering therapeutic benefits in inflammatory diseases.
Anticancer Potential
The anticancer activity of sulfur-containing bicyclic compounds has gained attention in recent years. Preliminary studies suggest that these compounds might induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
Case Studies and Research Findings
The biological activity of 1,5-Dimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide is likely mediated through several mechanisms:
- Enzyme Inhibition : Interaction with key enzymes involved in inflammation and microbial metabolism.
- Cell Membrane Disruption : Alterations in membrane integrity leading to cell lysis in microbial pathogens.
- Signal Transduction Modulation : Affecting pathways related to cell growth and apoptosis in cancer cells.
Q & A
Q. What are the common synthetic routes for 1,5-dimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide?
The compound is synthesized via (3 + 2) annulation strategies, often involving cyclopropanation of diazo compounds (e.g., ethyl diazoacetate) with cyclopropene or aminocyclopropane precursors. Dirhodium(II) catalysts (0.005 mol%) are frequently employed to enhance stereochemical control, though yields vary widely (8–66%) due to competing side reactions . Alternative methods include intramolecular cyclopropanation of diazoacetates derived from diol intermediates, which enables stereospecific assembly of the bicyclic core .
Q. Which analytical techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : To confirm regiochemistry and substituent positions via coupling constants (e.g., cyclopropane CH signals at δ 1.5–2.5 ppm) .
- X-ray crystallography : Resolves the envelope conformation of the five-membered heterocyclic ring and intermolecular hydrogen-bonding patterns .
- IR spectroscopy : Identifies sulfone groups (S=O stretches at 1150–1300 cm⁻¹) and cyclopropane ring vibrations (~1020 cm⁻¹) .
Q. What are the primary challenges in synthesizing this bicyclic scaffold?
Major challenges include:
- Low yields in cyclopropanation steps due to competing dimerization or carbene insertion side reactions .
- Regioselectivity control during annulation, influenced by steric hindrance from the 1,5-dimethyl groups .
- Purification difficulties arising from polar byproducts, necessitating chromatographic or recrystallization protocols .
Advanced Research Questions
Q. How does the bicyclo[3.1.0]hexane framework influence stereochemical outcomes in derivatization reactions?
The rigid, concave-convex geometry of the bicyclic system imposes steric and stereoelectronic constraints , favoring trans-selective additions (e.g., 89:11 trans:cis ratio in hydride reductions) due to shielding by the cyclopropane methylene group. Catalyst choice (e.g., dirhodium vs. copper) further modulates selectivity by altering transition-state geometries .
Q. What strategies address low yields in cyclopropanation reactions?
Optimizations include:
- Catalyst screening : High-turnover dirhodium complexes (e.g., Rh₂(OAc)₄) reduce decomposition of reactive intermediates .
- Solvent effects : Non-polar solvents (e.g., toluene) minimize diazo compound hydrolysis .
- Diazo precursor design : Electron-withdrawing groups on diazoacetates stabilize carbene intermediates, improving reaction efficiency .
Q. How does the compound’s conformation affect its biological activity?
The envelope conformation of the five-membered ring restricts rotational freedom, enhancing target binding affinity in enzyme inhibition (e.g., fluoroquinolone antibiotics). Substituents at the 3,3-dioxide positions increase polarity, improving solubility and pharmacokinetic profiles .
Q. What structural modifications enhance pharmacological activity in analogs?
- Fluorination at the 3-position : Improves metabolic stability and membrane permeability (see Trovafloxacin derivatives) .
- Aryl substitutions : A 3-chlorophenyl group at the azabicyclo core enhances antibacterial potency by optimizing hydrophobic interactions with enzyme pockets .
- Carboxylate esters : Ethyl esters at position 6 improve bioavailability, as seen in antiviral methanocarba nucleosides .
Q. What computational methods predict reactivity in this scaffold?
- Density Functional Theory (DFT) : Models transition states for cyclopropanation and predicts regioselectivity trends .
- Molecular docking : Evaluates binding modes with biological targets (e.g., P2Y1 receptor antagonists) .
- Conformational analysis : MD simulations assess rigidity and solvation effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
